6,7-Dimethyl-1-(4-methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6,7-dimethyl-1-(4-methylphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O3/c1-14-8-10-18(11-9-14)23-22-24(29)19-12-15(2)16(3)13-20(19)31-25(22)26(30)28(23)21-7-5-6-17(4)27-21/h5-13,23H,1-4H3 |
InChI Key |
AKGYQTIUOBOJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
Biological Activity
6,7-Dimethyl-1-(4-methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by a unique chromeno-pyrrole structure. Its molecular formula is with a molecular weight of approximately 410.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and anticancer properties.
Structural Characteristics
The compound features multiple functional groups, including methyl and phenyl substituents, which enhance its chemical reactivity and biological potential. The intricate arrangement of atoms includes a chromene ring fused with a pyrrole moiety, making it an intriguing subject for further study.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.5 g/mol |
| Structure | Chromeno-pyrrole |
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit diverse biological activities. While specific data on the biological activity of this compound is limited, its structural analogs have demonstrated efficacy in inhibiting various enzymes and signaling pathways relevant to disease processes.
Potential Biological Activities
- Anti-inflammatory Properties : Compounds similar to this structure have shown promise in reducing inflammation through various mechanisms.
- Anticancer Activity : Preliminary findings indicate that structural analogs may inhibit cancer cell proliferation and induce apoptosis.
Case Studies and Research Findings
Although specific case studies on 6,7-Dimethyl-1-(4-methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are scarce, related compounds have been investigated for their biological effects:
- Study on Pyrrole Derivatives : A series of pyrrole-based compounds were synthesized and evaluated for their anticancer activities. These compounds exhibited significant inhibition of cancer cell lines, suggesting that the chromeno-pyrrole structure may enhance biological activity .
- Enzyme Inhibition Studies : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, derivatives with pyridine rings demonstrated potent inhibition of cyclin-dependent kinases (CDKs) and FLT3 kinases .
Interaction Studies
Interaction studies involving 6,7-Dimethyl-1-(4-methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically focus on its binding affinity to various biological targets. These studies are crucial for understanding the pharmacological profile of the compound.
Binding Affinity
The binding affinity of this compound to specific receptors or enzymes can be assessed through:
- Molecular Docking Studies : Predicting how the compound interacts at the molecular level with target proteins.
- In Vitro Assays : Evaluating the biological activity through cell-based assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
